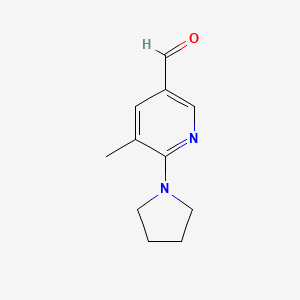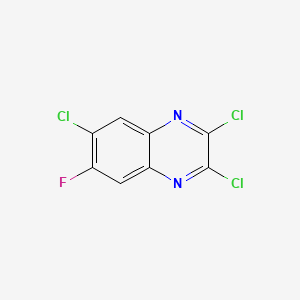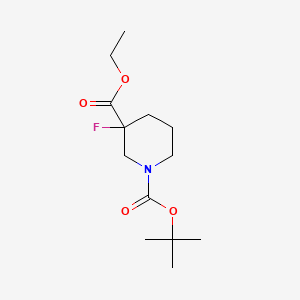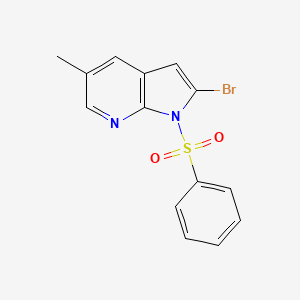
4-Bromo-3-chloro-5,8-difluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chloro-5,8-difluoroquinoline is a chemical compound with the empirical formula C9H3BrClF2N . It has a molecular weight of 278.48 . This compound is a solid .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-chloro-5,8-difluoroquinoline can be represented by the SMILES stringBrC1=C(Cl)C=NC(C1=C(F)C=C2)=C2F . This indicates that the molecule contains a quinoline core, with bromine and chlorine substituents at the 4 and 3 positions, respectively, and fluorine substituents at the 5 and 8 positions . Physical And Chemical Properties Analysis
4-Bromo-3-chloro-5,8-difluoroquinoline is a solid . Its molecular weight is 278.48 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .Aplicaciones Científicas De Investigación
Novel Arylation and Fluorination Techniques
Research into the modification of the isoquinoline-1,3-dione scaffold has led to a new, metal-free approach for arylation and fluorination. This method enables the synthesis of 4-arylisoquinoline-1,3(2H,4H)-diones and their 4-fluoro variants, including 4-bromo-4-fluoro and 4-chloro-4-fluoro derivatives. These compounds serve as precursors to valuable tetrahydroisoquinoline building blocks, highlighting a significant advancement in medicinal chemistry (Golushko et al., 2019).
Antitumor Activity and DNA-topoisomerase I Inhibition
The synthesis of fluoromethyl-containing analogs of the antitumor alkaloid luotonin A demonstrates the potential of halogenated quinolines in cancer research. These analogs, including compounds with bromo, chloro, and fluoro groups, exhibit apoptosis in tumor cells and inhibit DNA-topoisomerase I, indicating their potential as antitumor agents (Golubev et al., 2010).
Photocatalytic Synthesis Techniques
A study on the photocatalytic reaction of N-aryl amino acids with 2-bromo-3,3,3-trifluoropropene has opened new pathways for synthesizing 4-(difluoromethylidene)-tetrahydroquinolines. This method utilizes a two-step photoredox cycle to generate compounds with potential applications in material science and pharmaceuticals (Zeng et al., 2022).
Halogenation of Quinoline Derivatives
The halogenation of 2,3′-biquinoline derivatives has been explored, providing insights into the regioselectivity of bromination and chlorination processes. This research aids in the design and synthesis of novel halogenated quinolines with potential applications in various fields, including organic synthesis and pharmaceutical chemistry (Demidova et al., 2005).
Antimicrobial and Antimalarial Agents
A study on the design and synthesis of new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents highlights the versatility of halogenated quinolines. These compounds, derived from 6-bromo-2-chloro-quinolin-3-yl methanol and other intermediates, show significant activity against various microorganisms and Plasmodium falciparum, the causative agent of malaria (Parthasaradhi et al., 2015).
Mecanismo De Acción
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 4-Bromo-3-chloro-5,8-difluoroquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . The compound carries the hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-bromo-3-chloro-5,8-difluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF2N/c10-8-4(11)3-14-9-6(13)2-1-5(12)7(8)9/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISSAMSFPLEPEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672689 |
Source


|
| Record name | 4-Bromo-3-chloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1210275-42-5 |
Source


|
| Record name | 4-Bromo-3-chloro-5,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B571905.png)
![2-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B571906.png)


![6-nitropyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B571910.png)


![6-Bromopyrazolo[1,5-a]pyridine](/img/structure/B571917.png)

![5,6-Dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B571920.png)



